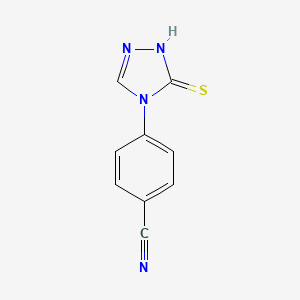
Formamido(oxo)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formamido(oxo)acetic acid is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. It is a derivative of formamide and oxoacetic acid, combining the functional groups of both compounds. This compound is known for its reactivity and versatility in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formamido(oxo)acetic acid can be synthesized through several methods. One common synthetic route involves the reaction of formamide with oxoacetic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the carbonylation of ammonia with carbon monoxide in the presence of a catalyst. This method is efficient and scalable, making it suitable for large-scale production. Another industrial method involves the aminolysis of ethyl formate, which is formed from carbon monoxide and methanol .
Chemical Reactions Analysis
Types of Reactions
Formamido(oxo)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into simpler amides or acids.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve specific temperatures and pH levels to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce simpler amides or acids. Substitution reactions can result in a variety of functionalized compounds, depending on the substituents introduced.
Scientific Research Applications
Formamido(oxo)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism by which formamido(oxo)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its reactivity is influenced by the presence of formamide and oxoacetic acid functional groups, which can participate in hydrogen bonding, coordination with metal ions, and other interactions that facilitate its chemical behavior .
Comparison with Similar Compounds
Similar Compounds
Formamide: A simpler amide derived from formic acid, used as a solvent and chemical feedstock.
Oxoacetic Acid: An oxo derivative of acetic acid, known for its reactivity in organic synthesis.
Dimethylformamide: A derivative of formamide with two methyl groups, widely used as a solvent in organic reactions.
Uniqueness
Formamido(oxo)acetic acid stands out due to its combination of formamide and oxoacetic acid functional groups, which confer unique reactivity and versatility. This makes it a valuable compound in various fields, from organic synthesis to industrial applications.
Properties
CAS No. |
135432-31-4 |
|---|---|
Molecular Formula |
C3H3NO4 |
Molecular Weight |
117.06 g/mol |
IUPAC Name |
2-formamido-2-oxoacetic acid |
InChI |
InChI=1S/C3H3NO4/c5-1-4-2(6)3(7)8/h1H,(H,7,8)(H,4,5,6) |
InChI Key |
YBZDGSOITMGUNZ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)NC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


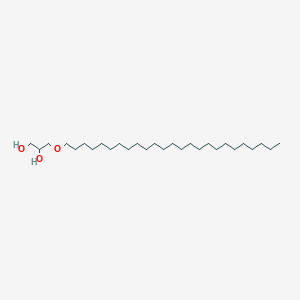
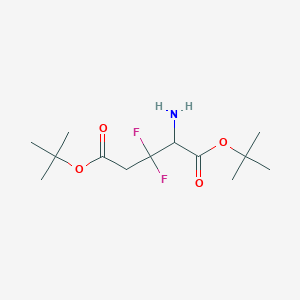
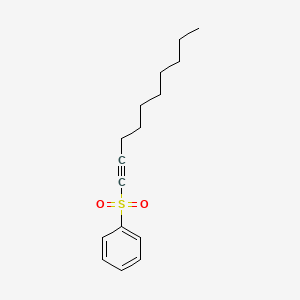
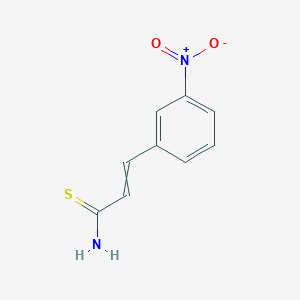

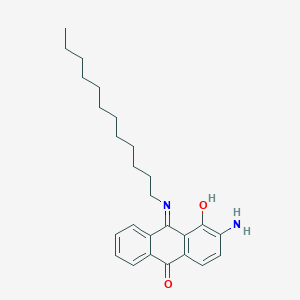
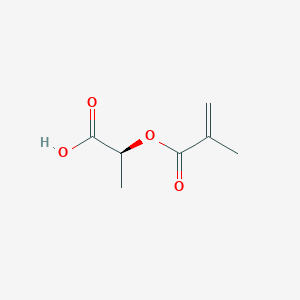
![Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]-](/img/structure/B14268629.png)
![N~1~-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine](/img/structure/B14268632.png)
![L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]-](/img/structure/B14268639.png)
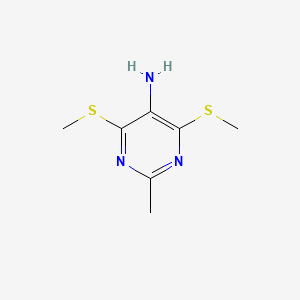
![1,4-Didecyl-2,5-bis[4-(4-phenylphenyl)phenyl]benzene](/img/structure/B14268670.png)
